N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with two methoxy groups at the 2 and 4 positions on the phenyl ring and two fluorine atoms at the 2 and 4 positions on the benzamide ring.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide is bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and has been approved as an attractive drug target .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: hydrogen bond sub pocket, cleft sub pocket, and hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby inhibiting bacterial gene transcription .
Biochemical Pathways
The inhibition of RNAP affects the synthesis of RNAs in bacteria, disrupting the normal functioning of bacterial cells . This results in potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
Pharmacokinetics
Similar compounds have shown potent antibacterial activity against clinical isolates of mrsa, vrsa, rrsa, and mprsp with mic values in the range of 0125–2 μg/mL . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, particularly in Gram-positive bacteria . This is due to the disruption of RNA synthesis, which is crucial for bacterial survival and reproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,4-difluorobenzoic acid with an appropriate amine, such as 2,4-dimethoxyaniline, under acidic conditions.
Final Assembly: The final step involves coupling the methoxylated phenyl ring with the benzamide core using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the amide functionality.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Products with oxidized methoxy groups or amide functionalities.
Reduction: Products with reduced methoxy groups or amide functionalities.
Hydrolysis: 2,4-difluorobenzoic acid and 2,4-dimethoxyaniline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-fluorobenzamide: Similar structure but with only one fluorine atom.
N-(2,4-dimethoxyphenyl)-2,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2,4-dimethoxyphenyl)-2,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.
Uniqueness
N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide is unique due to the presence of both methoxy and fluorine substituents, which can significantly influence its chemical reactivity, biological activity, and physical properties. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFALBTFOERDHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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